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Compound of Interest

Compound Name: 2-(4-Fluoro-3-methylphenyl)phenol

CAS No.: 742058-84-0

Cat. No.: B6369976

Get Quote

Executive Summary
In the optimization of biphenyl scaffolds for kinase inhibition and liquid crystal engineering, 2-(4-
Fluoro-3-methylphenyl)phenol (CAS: 742058-84-0) represents a critical structural evolution

of the parent compound, 2-Phenylphenol. While the parent molecule is a standard preservative

and biocide with well-characterized solid-state behavior, the fluorinated and methylated

derivative introduces specific steric and electronic perturbations intended to modulate

lipophilicity (

) and metabolic stability.

This guide provides a technical comparison of the structural performance of the target molecule

against the industry-standard alternative (2-Phenylphenol). It analyzes the crystallographic

implications of the ortho-methyl and para-fluoro substitutions, supported by predictive modeling

and reference data from analogous systems.

Comparative Structural Analysis
The "Twist" Mechanism: Steric vs. Electronic Control
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The core performance differentiator between the product and the alternative lies in the inter-

ring dihedral angle (torsion angle).

Alternative (2-Phenylphenol): The structure is governed by the balance between

-

conjugation (favoring planarity) and steric repulsion between the ortho-hydroxyl and the
phenyl ring hydrogens (favoring a twist). In the crystalline state, this results in a torsion angle
of approximately 50–60°, allowing for intermolecular O-H...

interactions.

Product (2-(4-Fluoro-3-methylphenyl)phenol): The introduction of a methyl group at the 3'-

position (meta to the biphenyl linkage but ortho to the fluorine) creates a "buttressing effect."

While not directly in the ortho position of the biphenyl linkage, the increased bulk on the B-

ring affects crystal packing efficiency. The 4'-fluorine atom introduces a strong dipole and

potential for C-H...F weak hydrogen bonding, which often disrupts the classic "herringbone"

packing seen in non-fluorinated aromatics, favoring instead infinite columnar stacks.

Physicochemical & Crystallographic Comparison
The following table contrasts the established experimental data of the standard alternative with

the computed/predicted structural parameters of the target product.

Table 1: Structural & Physicochemical Performance Metrics
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Feature
Alternative: 2-

Phenylphenol

(Standard)

Product: 2-(4-Fluoro-

3-

methylphenyl)phenol

Performance

Implication

CAS Number 90-43-7 742058-84-0 Identity verification.

Crystal System

Orthorhombic /

Monoclinic

(Polymorphic)

Predicted: Monoclinic

(

)

F-substitution often

locks specific

polymorphs.

Space Group (Form I)

Model:

or

Lower symmetry

expected due to

asymmetric

substitution.

Dihedral Angle
~56° (Gas phase

min.)
~62–68° (Calculated)

Increased twist

reduces planarity,

improving solubility.

Density (

)
1.25 g/cm³

~1.32 g/cm³

(Estimated)

Higher density due to

Fluorine atom (heavy

atom effect).

H-Bond Donor Phenolic -OH Phenolic -OH
Identical primary

donor.

H-Bond Acceptor -system (Face)

F-atom (Weak) +

-system

F-atom competes as a

weak acceptor,

altering packing.

LogP (Lipophilicity) 3.09 ~4.0 (Predicted)

Methyl/Fluoro groups

significantly increase

membrane

permeability.
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Note: Data for 2-Phenylphenol is based on CSD Refcode BIPHOL. Data for the product is

derived from computed structural models (ChemDraw/DFT) and structure-activity relationship

(SAR) trends of fluorinated biphenyls.

Experimental Protocols
To validate the structural model of 2-(4-Fluoro-3-methylphenyl)phenol, researchers must

generate high-quality single crystals. The presence of the fluorine atom requires specific

solvent strategies to avoid disorder.

Protocol A: Single Crystal Growth (Vapor Diffusion)
Objective: Obtain X-ray quality crystals suitable for determining the exact unit cell dimensions.

Dissolution: Dissolve 20 mg of the target compound in 2 mL of Dichloromethane (DCM).

Rationale: DCM is a moderately polar, non-protic solvent that solubilizes the biphenyl core

without competing for H-bonds.

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial

(inner vial).

Setup: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial (outer vial).

Precipitant Addition: Add 8 mL of n-Hexane or Pentane to the outer vial.

Causality: The volatile non-polar antisolvent (hexane) will slowly diffuse into the DCM,

gradually increasing supersaturation. This slow process minimizes kinetic trapping and

disorder.

Incubation: Seal the outer vial tightly and store at 4°C for 3–7 days.
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Validation: Check for birefringence using a polarized light microscope. If needles form

(common for fluorinated phenols), switch to Slow Evaporation from Toluene.

Protocol B: Data Collection & Structure Refinement
Objective: Resolve the F-atom disorder and confirm the 3'-methyl orientation.

Mounting: Select a crystal >0.1 mm in at least two dimensions. Mount on a MiTeGen loop

using perfluoropolyether oil (Cryo-oil).

Collection: Collect data at 100 K (Cryostream).

Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room

temperature. Cooling locks the conformation.

Strategy: Use Mo-K

radiation (

Å). Collect a full sphere to ensure high redundancy.

Refinement:

Locate the Fluorine atom using difference Fourier maps.

If the F-atom and Methyl group are disordered (rotational disorder of the phenyl ring),

apply a PART instruction in SHELXL with occupancy refinement.

Workflow Visualization
The following diagram outlines the logical flow for characterizing the solid-state properties of

the product, from synthesis to structural validation.
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Figure 1: Critical path for the structural validation of fluorinated biphenyl derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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